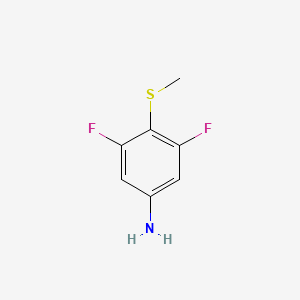
3,5-Difluoro-4-(methylsulfanyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Difluoro-4-(methylsulfanyl)aniline is a chemical compound with the CAS Number: 1184373-72-5 . It has a molecular weight of 175.2 and is typically in powder form .
Molecular Structure Analysis
The molecular formula of 3,5-Difluoro-4-(methylsulfanyl)aniline is C7H7F2NS . This compound contains carbon ©, hydrogen (H), fluorine (F), nitrogen (N), and sulfur (S) atoms.Physical And Chemical Properties Analysis
3,5-Difluoro-4-(methylsulfanyl)aniline is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Scientific Research Applications
1. Chemical Reactions and Compound Formation
The reaction of 3-methyl-1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-4-[(phenylimino)methyl]-1H-pyrazol-5-ol with heterocyclic CH acids results in the formation of substituted 1-(pyrimidin-4-yl)pyrazole and aniline, indicating the potential of 3,5-Difluoro-4-(methylsulfanyl)aniline in synthesizing complex organic structures (Erkin & Ramsh, 2014).
2. Liquid Crystal Formation
Research on derivatives of 4-octyloxy-N-(4-substituted benzylidene) aniline, closely related to 3,5-Difluoro-4-(methylsulfanyl)aniline, has led to the synthesis of compounds that exhibit stable smectic B and A phases, crucial for liquid crystal technologies (Miyajima et al., 1995).
3. Pharmaceutical Research
In the realm of pharmaceuticals, the synthesis of 4-anilinoquinazolines from 6,7,8-trifluoro-2-(methylsulfanyl)quinazolin-4(3H)-one, which shares a structural resemblance to 3,5-Difluoro-4-(methylsulfanyl)aniline, has shown in vitro tuberculostatic activity, highlighting its potential in drug development (Nosova et al., 2021).
4. Advanced Organic Synthesis Techniques
Studies have shown the ability to synthesize 3-((arylsulfonyl)methyl)indolin-2-ones via sulfur dioxide insertion starting from anilines, which underscores the utility of 3,5-Difluoro-4-(methylsulfanyl)aniline in creating sulfonyl derivatives for various organic chemistry applications (Liu, Zheng, & Wu, 2017).
5. Environmental Application
The degradation of aniline by the bacterial strain Delftia sp. AN3, which can use aniline or acetanilide as sole carbon, nitrogen, and energy sources, shows the potential application of 3,5-Difluoro-4-(methylsulfanyl)aniline in environmental bioremediation and wastewater treatment (Liu et al., 2002).
Safety and Hazards
This compound is labeled with the signal word “Danger” and has several hazard statements including H302, H312, H315, H318, H332, and H335 . These codes indicate that it can be harmful if swallowed or inhaled, and it can cause skin and eye irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only in well-ventilated areas .
properties
IUPAC Name |
3,5-difluoro-4-methylsulfanylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NS/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCXTVKXVYMUBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1F)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-benzyl-N-ethylbenzenesulfonamide](/img/structure/B2800228.png)
![N-(1-cyanocyclohexyl)-2-[[4-cyclopropyl-5-(thiophen-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B2800229.png)
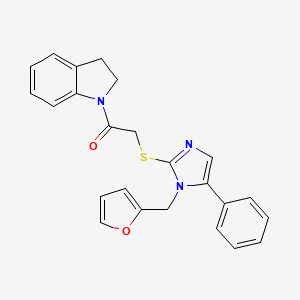
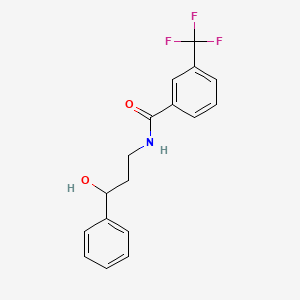
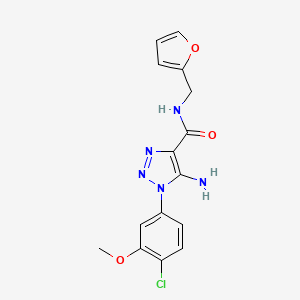
![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B2800237.png)
![1,7-bis(4-chlorobenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2800238.png)
![5-Chloro-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2800239.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2800241.png)
![(E)-4-((4-fluorophenyl)sulfonyl)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)butanamide](/img/structure/B2800244.png)
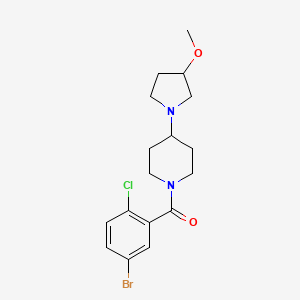
![(E)-2-cyano-3-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2800248.png)
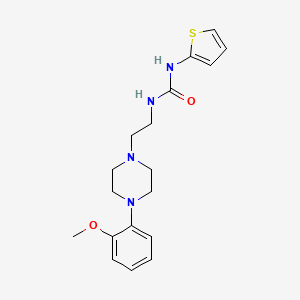
![N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2800251.png)